molecular formula C9H18O3 B6284912 ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate CAS No. 1823353-89-4

ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate

Cat. No. B6284912
CAS RN: 1823353-89-4
M. Wt: 174.2
InChI Key:
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Description

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate (abbreviated as EHDMB) is a compound found in the essential oils of many plants and is known for its unique aroma and flavor. It is widely used in the food industry as a flavoring agent and preservative. In recent years, EHDMB has also been studied for its potential medicinal properties and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the field of biotechnology, such as in the production of biofuel and bioplastics.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate has been studied extensively for its potential medicinal properties and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has been found to be effective against a variety of cancer cell lines, including lung, breast, and prostate cancer cells. In addition, it has been found to have potential applications in the field of biotechnology, such as in the production of biofuel and bioplastics.

Mechanism of Action

The exact mechanism of action of ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is not yet fully understood. However, it is believed that its anti-inflammatory and anti-oxidant effects are due to its ability to scavenge reactive oxygen species, inhibit the production of pro-inflammatory cytokines, and modulate the activity of enzymes involved in the inflammatory response. Its anti-cancer effects are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as to possess anti-bacterial, anti-fungal, and anti-viral properties. In addition, it has been found to have neuroprotective effects, to modulate the activity of enzymes involved in the inflammatory response, and to possess anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate in laboratory experiments include its low cost and its wide range of biological activities. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its instability at high temperatures. In addition, its effects on humans have not been studied extensively, so caution should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for the research and development of ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate. These include further investigations into its anti-cancer, anti-inflammatory, and anti-oxidant effects, as well as its potential applications in biofuel and bioplastic production. In addition, further research into its effects on humans, including its potential to be used as a therapeutic agent, should be conducted. Finally, further research into its mechanism of action should be conducted in order to better understand how it works and how it can be used in laboratory experiments.

Synthesis Methods

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can be synthesized by a variety of methods, including chemical synthesis, biotransformation, and enzymatic synthesis. Chemical synthesis involves the use of reagents such as sodium hydroxide, ethyl bromide, and ethyl acetate to produce this compound from ethyl 2-methyl-3-methylbutanoate. Biotransformation utilizes microorganisms such as bacteria and fungi to produce this compound from substrates such as glucose, fructose, and glycerol. Enzymatic synthesis utilizes enzymes such as lipases and esterases to catalyze the reaction between ethyl 2-methyl-3-methylbutanoate and an alcohol, such as methanol or ethanol, to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate involves the protection of a hydroxyl group, followed by the alkylation of a ketone and esterification of the resulting carboxylic acid.", "Starting Materials": [ "3,3-dimethylbutan-2-one", "formaldehyde", "ethyl alcohol", "sodium hydroxide", "sulfuric acid", "magnesium sulfate" ], "Reaction": [ "Protect the hydroxyl group of formaldehyde with ethylene glycol to form 2,2-dimethoxyethanol", "React 3,3-dimethylbutan-2-one with 2,2-dimethoxyethanol in the presence of sodium hydroxide to form ethyl 2-(2,2-dimethoxyethyl)-3,3-dimethylbutanoate", "Hydrolyze the ester with sulfuric acid to form the corresponding carboxylic acid", "React the carboxylic acid with formaldehyde in the presence of magnesium sulfate to form ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate" ] }

CAS RN

1823353-89-4

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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